molecular formula C17H13FN6O2S B15107426 4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol

4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol

Cat. No.: B15107426
M. Wt: 384.4 g/mol
InChI Key: RQSKNPWINVBMIS-UHFFFAOYSA-N
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Description

4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol is a complex organic compound that features a combination of fluorophenyl, oxadiazole, and tetraazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol typically involves multiple steps. One common approach is to start with the synthesis of the 1,3,4-oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The fluorophenyl group is introduced via electrophilic aromatic substitution reactions. The tetraazolyl group can be synthesized through the reaction of azides with nitriles under thermal or catalytic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives .

Scientific Research Applications

4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain proteins, while the oxadiazole and tetraazolyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol is unique due to its combination of fluorophenyl, oxadiazole, and tetraazolyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13FN6O2S

Molecular Weight

384.4 g/mol

IUPAC Name

4-[5-[1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]tetrazol-1-yl]phenol

InChI

InChI=1S/C17H13FN6O2S/c1-10(15-19-20-16(26-15)11-2-4-12(18)5-3-11)27-17-21-22-23-24(17)13-6-8-14(25)9-7-13/h2-10,25H,1H3

InChI Key

RQSKNPWINVBMIS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(O1)C2=CC=C(C=C2)F)SC3=NN=NN3C4=CC=C(C=C4)O

Origin of Product

United States

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